molecular formula C9H9O3- B1238587 Tropate

Tropate

Cat. No.: B1238587
M. Wt: 165.17 g/mol
InChI Key: JACRWUWPXAESPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tropate is a hydroxy monocarboxylic acid anion that results from the deprotonation of the carboxylic acid group of tropic acid. It has a role as a human xenobiotic metabolite. It derives from a propionate. It is a conjugate base of a tropic acid.

Scientific Research Applications

Pharmacology and Biochemical Applications

  • Anticholinergic Activities : Tropate compounds like ipratropiumbromide have been identified as having strong anticholinergic activities. This includes inhibition of secretion and spasmolysis in parasympathetically innervated organs, with a potency greater than atropine in some cases (Bauer, Kuhn, Stockhaus, & Wick, 1976).

Molecular Biology and Genetics

  • Gene Expression Studies : Studies in translational research have utilized this compound compounds to explore gene expression in relation to diseases like osteoporosis. This includes examining the role of genes in disease pathogenesis and treatment (Dontas & Lambrou, 2019).

Chemistry and Natural Product Synthesis

  • Synthesis of Alkaloids : this compound is important in the synthesis of tropane alkaloids, which are found in plants worldwide and exhibit significant biological activity. Research into their synthesis and pharmacological activities is ongoing (Afewerki, Wang, Liao, & Córdova, 2019).

Microbiology and Biotechnology

  • Microbial Conversion : Microorganisms like Rhodococcus sp. have been studied for their ability to convert this compound compounds, specifically α-methylthis compound, into optically active compounds, which is relevant in biocatalysis and biotransformation research (Miyamoto, Hirokawa, & Ohta, 2007).

Neuroscience and Neurology

Environmental Science

Properties

IUPAC Name

3-hydroxy-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACRWUWPXAESPB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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